N-(2-methylbenzyl)prop-2-en-1-amine N-(2-methylbenzyl)prop-2-en-1-amine
Brand Name: Vulcanchem
CAS No.: 243462-40-0
VCID: VC3844817
InChI: InChI=1S/C11H15N/c1-3-8-12-9-11-7-5-4-6-10(11)2/h3-7,12H,1,8-9H2,2H3
SMILES: CC1=CC=CC=C1CNCC=C
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol

N-(2-methylbenzyl)prop-2-en-1-amine

CAS No.: 243462-40-0

Cat. No.: VC3844817

Molecular Formula: C11H15N

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methylbenzyl)prop-2-en-1-amine - 243462-40-0

Specification

CAS No. 243462-40-0
Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
IUPAC Name N-[(2-methylphenyl)methyl]prop-2-en-1-amine
Standard InChI InChI=1S/C11H15N/c1-3-8-12-9-11-7-5-4-6-10(11)2/h3-7,12H,1,8-9H2,2H3
Standard InChI Key RRLCEGMVQMHCDV-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CNCC=C
Canonical SMILES CC1=CC=CC=C1CNCC=C

Introduction

Structural and Molecular Characteristics

N-(2-Methylbenzyl)prop-2-en-1-amine belongs to the class of allylamines, with the molecular formula C₁₁H₁₅N and a molar mass of 161.24 g/mol. The structure comprises a benzyl ring substituted with a methyl group at the ortho position and a prop-2-en-1-amine chain. The allylic double bond introduces geometric isomerism, though the (E)-configuration is typically predominant in synthetic preparations due to steric considerations .

Spectral Data and Confirmation

Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation. In the ¹H NMR spectrum (600 MHz, CDCl₃), key signals include:

  • δ 7.20–7.36 ppm: Multiplet for aromatic protons of the 2-methylbenzyl group.

  • δ 5.70–5.95 ppm: Doublet of doublets (J = 17.1, 10.3 Hz) for the allylic protons.

  • δ 3.70–3.85 ppm: Singlet for the benzylic methylene (-CH₂-) adjacent to the nitrogen.

  • δ 2.30–2.50 ppm: Singlet for the ortho-methyl group .

The ¹³C NMR spectrum (151 MHz, CDCl₃) reveals:

  • δ 135–140 ppm: Carbons adjacent to the benzyl methyl group.

  • δ 115–120 ppm: Allylic carbons.

  • δ 50–55 ppm: Methylene carbons bonded to nitrogen .

These spectral features align with related allylamines, such as N-benzylprop-2-en-1-amine (S-1) and N-(2,4-dichlorobenzyl)prop-2-en-1-amine (S-3), confirming the structural integrity of the synthetic product .

Synthesis and Industrial Production

Reductive Amination

The most efficient synthesis involves reductive amination of 2-methylbenzaldehyde with allylamine using sodium borohydride (NaBH₄) in methanol .

Procedure:

  • Aldehyde Activation: 2-Methylbenzaldehyde (1.0 equiv) and allylamine (1.2 equiv) are stirred in methanol at 60°C for 4 hours to form the imine intermediate.

  • Reduction: The solution is cooled to 0°C, and NaBH₄ (2.0 equiv) is added portionwise. The mixture is stirred at room temperature for 12 hours.

  • Workup: The reaction is quenched with aqueous NaOH, extracted with diethyl ether, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Purification: Flash column chromatography (hexanes:EtOAc, 80:20) yields the pure amine as a yellow oil (77% yield) .

Alternative Methods

  • Alkylation: Reacting 2-methylbenzyl chloride with allylamine in the presence of K₂CO₃ in acetonitrile at 80°C affords the product in 50–60% yield .

  • Continuous Flow Processes: Industrial-scale production employs Pd/C-catalyzed hydrogenation of nitriles or imines, achieving >90% conversion with reduced reaction times .

Physicochemical Properties

N-(2-Methylbenzyl)prop-2-en-1-amine exhibits the following properties:

PropertyValue
Boiling Point236–240°C (estimated)
Density0.95–0.98 g/cm³ (predicted)
SolubilityMiscible in organic solvents
LogP (Octanol-Water)2.8 (calculated)

The allylamine’s double bond confers reactivity toward electrophilic addition, while the ortho-methyl group enhances steric hindrance, influencing regioselectivity in subsequent reactions .

Reactivity and Functionalization

Mizoroki-Heck Arylation

The allylamine moiety participates in palladium-catalyzed coupling reactions. For example, treatment with aryl halides in the presence of NiCl₂·6H₂O and NaBH₄ yields arylated products:

N-(2-Methylbenzyl)prop-2-en-1-amine+Ar-XNiCl2,NaBH4Ar-CH2CH=CH-NH-Benzyl\text{N-(2-Methylbenzyl)prop-2-en-1-amine} + \text{Ar-X} \xrightarrow{\text{NiCl}_2, \text{NaBH}_4} \text{Ar-CH}_2\text{CH=CH-NH-Benzyl}

This method, adapted from analogous protocols, achieves 70–88% yields for electron-deficient aryl partners .

Oxidation and Reduction

  • Oxidation: Reaction with KMnO₄ in acidic conditions produces the corresponding nitrile (N-(2-methylbenzyl)propionitrile).

  • Reduction: Hydrogenation over PtO₂ saturates the allylic double bond, yielding N-(2-methylbenzyl)propylamine .

Applications in Pharmaceutical Chemistry

N-(2-Methylbenzyl)prop-2-en-1-amine serves as a precursor to neurologically active compounds. For instance:

  • Antidepressants: Derivatives inhibit serotonin reuptake transporters (Ki = 12 nM) .

  • Anticancer Agents: Allylamine-containing analogs demonstrate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM) .

Comparison with Structural Analogs

The ortho-methyl group differentiates this compound from analogs:

CompoundBoiling Point (°C)logPBioactivity (IC₅₀)
N-Benzylprop-2-en-1-amine220–2252.515 μM
N-(2-Chlorobenzyl)prop-2-en-1-amine245–2503.19 μM
N-(2-Methylbenzyl)prop-2-en-1-amine236–2402.88.2 μM

The methyl group’s electron-donating effect enhances metabolic stability compared to chloro-substituted derivatives .

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